5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid chemical properties
5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid chemical properties
Chemical Properties, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid (CAS: 63467-20-9) is a specialized keto-acid intermediate critical to the synthesis of polycyclic aromatic pharmacophores.[1] Characterized by an electron-rich 2,5-dimethoxybenzene core coupled to a reactive
This guide details the physicochemical profile, validated synthetic protocols, and divergent reactivity pathways of this compound, designed for researchers in organic synthesis and drug discovery.
Chemical Identity & Physicochemical Profiling[1][2][3][4][5]
Nomenclature & Identification
| Identifier | Detail |
| IUPAC Name | 5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid |
| Common Synonyms | 4-(2,5-Dimethoxybenzoyl)butyric acid; |
| CAS Number | 63467-20-9 |
| Molecular Formula | C |
| Molecular Weight | 252.26 g/mol |
| SMILES | COc1ccc(OC)c(C(=O)CCCC(O)=O)c1 |
Physicochemical Properties
Data aggregated from predicted models and experimental analogs.
| Property | Value | Context for Application |
| Appearance | Off-white to pale yellow crystalline solid | Solid-state handling |
| Melting Point | 67–71 °C | Low melting point requires careful drying (avoid high vac >50°C) |
| Boiling Point | ~448 °C (760 mmHg) | Non-volatile; purification via crystallization preferred over distillation |
| Density | 1.183 g/cm | Denser than water; separates in organic layer during extraction |
| pKa (Acid) | ~4.7 (Carboxylic acid) | Soluble in basic aqueous media (NaHCO |
| LogP | ~1.8 – 2.1 | Moderate lipophilicity; amenable to RP-HPLC |
| Flash Point | 170.6 °C | Stable under standard laboratory heat sources |
Synthetic Methodology
The industrial and laboratory standard for synthesizing 5-(2,5-dimethoxyphenyl)-5-oxopentanoic acid is the Friedel-Crafts Acylation of 1,4-dimethoxybenzene with glutaric anhydride.[1]
Reaction Mechanism
The reaction utilizes aluminum chloride (AlCl
Validated Protocol (Bench Scale)
Note: This protocol assumes standard Schlenk line techniques.
Reagents:
-
1,4-Dimethoxybenzene (1.0 eq)[1]
-
Aluminum Chloride (AlCl
) (2.2 eq) - Must be anhydrous[1] -
Solvent: Dichloromethane (DCM) or Nitrobenzene (for higher temp)[1]
Step-by-Step Workflow:
-
Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and N
inlet. -
Solubilization: Dissolve 1,4-dimethoxybenzene (20 mmol) and glutaric anhydride (22 mmol) in anhydrous DCM (100 mL) at 0 °C.
-
Catalyst Addition: Slowly add AlCl
(44 mmol) portion-wise over 30 minutes. Caution: Exothermic reaction; HCl gas evolution. -
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1). The product will appear as a more polar spot than the starting material.
-
Quenching: Pour the reaction mixture slowly into a beaker of crushed ice/HCl (conc.) to hydrolyze the aluminum complex.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (3 x 50 mL).
-
Acid-Base Purification (Crucial):
-
Extract the combined organic layers with 10% Na
CO (3 x 50 mL). The product (acid) moves to the aqueous phase; unreacted neutral organics remain in DCM. -
Wash the aqueous phase once with fresh DCM.
-
Acidify the aqueous phase carefully with 6M HCl to pH < 2. The product will precipitate.
-
-
Isolation: Filter the precipitate or extract with EtOAc, dry over MgSO
, and concentrate to yield the crude solid. Recrystallize from Ethanol/Water.
Synthesis Diagram (Graphviz)[1]
Figure 1: Friedel-Crafts acylation pathway for the synthesis of the target keto-acid.[1]
Spectroscopic Characterization
To validate the synthesis, the following spectral signatures must be confirmed.
| Technique | Diagnostic Signal (Expected) | Structural Assignment |
| Carboxylic Acid (-COOH ) | ||
| Aromatic C6-H (Ortho to ketone) | ||
| Aromatic C4-H | ||
| Aromatic C3-H | ||
| Methoxy groups (-OCH | ||
| Central methylene (-CH | ||
| IR (ATR) | 2900-3100 cm | O-H stretch (Carboxylic acid) |
| 1705 cm | C=O stretch (Carboxylic acid) | |
| 1670 cm | C=O stretch (Aryl ketone) | |
| MS (ESI-) | m/z 251 [M-H] | Deprotonated molecular ion |
Reactivity & Applications in Drug Discovery
This compound acts as a "divergent node" in medicinal chemistry. The keto-acid functionality allows for selective reduction or cyclization, leading to distinct pharmacophores.
Intramolecular Cyclization (Tetralone Synthesis)
The most critical application is the conversion to 5,8-dimethoxy-1-tetralone .[1]
-
Reagents: Polyphosphoric Acid (PPA) or Methanesulfonic acid.
-
Conditions: Heat at 80–100 °C.
-
Mechanism: Intramolecular Friedel-Crafts alkylation/acylation.[1]
-
Significance: Tetralones are rigid scaffolds used in the design of high-affinity ligands for dopamine and serotonin receptors.
Carbonyl Reduction[1]
-
Clemmensen Reduction (Zn(Hg)/HCl): Reduces the ketone to a methylene group, yielding 5-(2,5-dimethoxyphenyl)pentanoic acid .[1] This is structurally analogous to lipid-regulating agents.[1]
-
Wolff-Kishner Reduction: Alternative reduction under basic conditions (Hydrazine/KOH).[1]
Divergent Pathway Diagram (Graphviz)[1]
Figure 2: Primary reactivity pathways: Cyclization to tetralones vs. Reduction to pentanoic acids.[1]
Safety & Handling (SDS Summary)
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).
-
Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.
-
Spill Response: Sweep up dry solid; neutralize surfaces with dilute bicarbonate solution.
References
-
PubChem. (n.d.).[3][2][4][5] 4-(2,5-Dimethoxyphenyl)butyric acid (Synonym). National Library of Medicine. Retrieved January 28, 2026, from [Link][1]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Reference for standard Friedel-Crafts protocols).
-
Gupta, R. R., Kumar, M., & Gupta, V. (1998). Heterocyclic Chemistry: Synthesis, Reactions and Applications. Springer.[6] (Reference for tetralone cyclization mechanisms).
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. 2-Acetamido-5-methoxy-5-oxopentanoic acid | C8H13NO5 | CID 14076555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Oxopentanoic acid | C5H8O3 | CID 439963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(4-Methoxyphenyl)butyric acid | C11H14O3 | CID 78280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(2,5-Dimethoxyphenyl)butyric acid 95 1083-11-0 [sigmaaldrich.com]
- 6. youtube.com [youtube.com]
